(2Z,4Z)-2,3-dichloromuconate(2-)
Description
(2Z,4Z)-2,3-Dichloromuconate(2−) is a dianionic organic compound derived from the deprotonation of the carboxy groups in (2Z,4Z)-2,3-dichloromuconic acid. Its structure features two conjugated double bonds (Z-configuration at positions 2 and 4), two chlorine substituents at positions 2 and 3, and two negatively charged carboxylate groups (COO⁻). This compound is a critical intermediate in microbial biodegradation pathways, particularly in the breakdown of chlorinated aromatic pollutants like chlorobenzene via the modified ortho-cleavage pathway . At physiological pH (7.3), it exists predominantly as the dianion, enhancing its solubility and reactivity in aqueous environments .
Properties
Molecular Formula |
C6H2Cl2O4-2 |
|---|---|
Molecular Weight |
208.98 g/mol |
IUPAC Name |
(2Z,4Z)-2,3-dichlorohexa-2,4-dienedioate |
InChI |
InChI=1S/C6H4Cl2O4/c7-3(1-2-4(9)10)5(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/p-2/b2-1-,5-3- |
InChI Key |
SOSGLWHQVQUMLM-NWJCXACMSA-L |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=C(/C(=O)[O-])\Cl)\Cl |
Canonical SMILES |
C(=CC(=O)[O-])C(=C(C(=O)[O-])Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with (2Z,4Z)-2,3-dichloromuconate(2−), such as halogenation, unsaturated bonds, or carboxylate functionalities:
(Z)-3,4,4,5,5,5-Hexafluoropent-2-enoic Acid
- Structure: A mono-carboxylic acid with a single (Z)-configured double bond and six fluorine atoms on adjacent carbons.
- Key Differences :
- Fluorine substituents (higher electronegativity) increase acid strength compared to chlorine.
- Lacks conjugated double bonds, reducing resonance stabilization.
- Biological Role: Not well-documented but hypothesized to act as a metabolite or synthetic intermediate in fluorinated compound synthesis.
5,5-Dichloro-3-methyl-2,4-pentadienyl Acetate
- Structure : A dichlorinated pentadienyl ester with a methyl group and acetate moiety.
- Key Differences :
- The acetate group enhances volatility, making it suitable for pesticidal applications.
- The methyl group introduces steric hindrance, altering reactivity.
- Biological Role : Likely a synthetic insecticide precursor or metabolite.
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid
- Structure : Cyclopropane ring with a dichloroethenyl group and carboxylic acid.
- Key Differences: The cyclopropane ring is a hallmark of pyrethroid insecticides, enabling neurotoxic activity via sodium channel modulation. Non-conjugated system limits resonance stabilization.
- Biological Role : Active ingredient in pyrethroid insecticides .
2,5-Dichloro-carboxymethylenebut-2-en-4-olide
- Structure : A γ-lactone (cyclic ester) with dichloro substitution and a conjugated double bond.
- Key Differences :
- Lactone ring increases susceptibility to hydrolysis under acidic/basic conditions.
- Less water-soluble than the dianionic dichloromuconate.
- Biological Role: Potential intermediate in chlorinated hydrocarbon degradation.
Physicochemical Properties
Reactivity and Degradation Pathways
- Dichloromuconate(2−) : Undergoes enzymatic dechlorination via muconate lactonizing enzymes, leading to less chlorinated products. The conjugated system allows resonance stabilization, directing reactivity toward microbial metabolic pathways .
- Hexafluoropentenoic Acid: Fluorine’s strong electron-withdrawing effect promotes decarboxylation or nucleophilic attack at the double bond.
- Cyclopropane Derivatives : Resistance to degradation due to ring strain and chloro-substituents, requiring specialized enzymatic pathways (e.g., cytochrome P450).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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